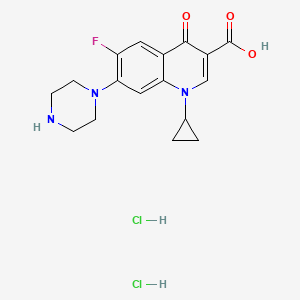

Ciprofloxacin dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20Cl2FN3O3 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C17H18FN3O3.2ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);2*1H |

InChI Key |

PWRKLYZVCZMDTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Molecular and Biochemical Mechanism of Action

Inhibition of Bacterial DNA Gyrase

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA. patsnap.com This process is vital for relieving torsional stress during DNA replication and transcription. nih.gov Ciprofloxacin's primary mode of action, particularly in many Gram-negative bacteria, involves the potent inhibition of this enzyme. nih.gov

Specificity of Binding to DNA Gyrase Subunits (GyrA, GyrB)

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov Ciprofloxacin (B1669076) exhibits specific binding to these subunits, which is fundamental to its inhibitory action. The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATP-binding site that drives the enzyme's supercoiling function. frontiersin.org

Research has shown that ciprofloxacin primarily targets the GyrA subunit, preventing it from carrying out the resealing of the DNA strand breaks it creates. drugbank.com Mutations conferring resistance to quinolones frequently occur within a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). asm.org However, studies have also identified resistance mutations in the gyrB gene, suggesting that GyrB residues contribute to a quinolone-binding pocket that also involves the GyrA QRDR and the DNA itself. asm.org This indicates that ciprofloxacin's interaction is with a complex binding pocket formed at the interface of the GyrA and GyrB subunits and the bacterial DNA. asm.org The binding of ciprofloxacin to DNA gyrase is significantly more avid than its affinity for mammalian DNA gyrase, contributing to its selective toxicity. drugbank.com

DNA-Ciprofloxacin-Gyrase Cleavable Complex Formation

Ciprofloxacin does not simply bind to the free enzyme; instead, it stabilizes a transient intermediate state in the enzyme's catalytic cycle. The mechanism involves the formation of a ternary complex consisting of DNA, ciprofloxacin, and DNA gyrase. patsnap.comnih.gov DNA gyrase functions by creating a transient double-stranded break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through. Ciprofloxacin intercalates into the cleaved DNA at this break, effectively acting as a molecular wedge that prevents the re-ligation of the broken DNA strands. nih.gov

This stabilization of the "cleavable complex" has two major detrimental effects on the bacterial cell. wikipedia.org Firstly, the stalled gyrase-DNA complexes act as physical roadblocks to the progression of DNA replication forks, leading to the arrest of DNA synthesis. wikipedia.org Secondly, these complexes can lead to the generation of lethal double-stranded DNA breaks, which, if not repaired, can trigger cell death. wikipedia.org The formation of these stable, non-functional complexes is a hallmark of quinolone action and is considered a form of enzyme poisoning.

Conformational Changes and Enzyme Inhibition Kinetics

The binding of ciprofloxacin to the gyrase-DNA complex induces conformational changes in the enzyme. These structural alterations are crucial for the stabilization of the cleaved complex. While detailed crystallographic structures have been challenging to obtain for the complete complex, models suggest that ciprofloxacin sits (B43327) at the DNA-protein interface. nih.gov

| Enzyme | Organism | Ciprofloxacin Activity | Finding |

| DNA Gyrase | E. coli | Inhibition of Supercoiling | Ciprofloxacin inhibits the supercoiling activity of DNA gyrase. wikipedia.org |

| DNA Gyrase | S. aureus | Inhibition of Supercoiling | Ciprofloxacin is a less potent inhibitor of gyrase compared to topoisomerase IV in this organism. asm.org |

| DNA Gyrase | M. tuberculosis | Cleaved Complex Formation | Ciprofloxacin is less effective at promoting cleaved complex formation compared to other fluoroquinolones like moxifloxacin. |

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV is another type II topoisomerase that is structurally and mechanistically related to DNA gyrase. wiley.com Its primary role is in the decatenation, or unlinking, of intertwined daughter chromosomes following DNA replication, a critical step for proper chromosome segregation into daughter cells. patsnap.com Ciprofloxacin also inhibits this enzyme, an action that is particularly important for its activity against many Gram-positive bacteria. patsnap.comnih.gov

Specificity of Binding to Topoisomerase IV Subunits (ParC, ParE)

Similar to DNA gyrase, topoisomerase IV is a heterotetramer, composed of two ParC and two ParE subunits. wiley.com The ParC subunit is the homolog of GyrA and is responsible for DNA cleavage and reunion, while the ParE subunit is the homolog of GyrB and contains the ATPase domain. wiley.com Ciprofloxacin's inhibitory action on topoisomerase IV involves binding to these subunits.

Mutational studies have been instrumental in identifying the binding specificity. Resistance to ciprofloxacin in many Gram-positive species, such as Streptococcus pneumoniae, often arises first from mutations in the QRDR of the parC gene, specifically at residues like Ser-79. asm.org This points to the ParC subunit as the primary binding site for ciprofloxacin within the topoisomerase IV enzyme. Further mutations in the parE gene can contribute to higher levels of resistance, indicating that, like with gyrase, the binding pocket is a complex interface involving both subunits and the DNA. Ciprofloxacin binds to the ParC subunit, stabilizing the enzyme-DNA complex and preventing the segregation of replicated chromosomes. patsnap.comucsf.edu

Role in Gram-Positive versus Gram-Negative Organisms

The relative importance of DNA gyrase and topoisomerase IV as the primary target for ciprofloxacin differs between Gram-negative and Gram-positive bacteria. This differential targeting has significant implications for the drug's spectrum of activity and the development of resistance.

In many Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the more sensitive target. nih.govnih.gov Ciprofloxacin inhibits DNA gyrase at lower concentrations than it inhibits topoisomerase IV. Consequently, the initial mutations leading to resistance in these organisms are typically found in the gyrA gene. asm.org

Conversely, in many Gram-positive bacteria , including Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target. nih.govasm.orgwikipedia.org Ciprofloxacin is a more potent inhibitor of topoisomerase IV than DNA gyrase in these species. As a result, the first-step mutations conferring resistance commonly occur in the parC gene. asm.org High-level resistance then typically requires a secondary mutation in the gyrA gene. asm.org This dual-target nature is a key feature of fluoroquinolones, as bacteria must acquire mutations in both enzymes to achieve high levels of resistance. patsnap.com

| Enzyme | Organism Type | Primary/Secondary Target | Implication |

| DNA Gyrase | Gram-Negative (e.g., E. coli) | Primary | Initial resistance mutations typically occur in gyrA. nih.gov |

| Topoisomerase IV | Gram-Negative (e.g., E. coli) | Secondary | Higher drug concentrations are needed for inhibition. wiley.com |

| Topoisomerase IV | Gram-Positive (e.g., S. aureus) | Primary | Initial resistance mutations typically occur in parC. asm.orgasm.org |

| DNA Gyrase | Gram-Positive (e.g., S. aureus) | Secondary | Mutations in gyrA contribute to higher-level resistance. asm.org |

Cellular Consequences of DNA Replication Inhibition

The primary antibacterial action of ciprofloxacin stems from its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. patsnap.comwikipedia.org These enzymes are critical for managing the topological state of DNA during replication, transcription, repair, and recombination. patsnap.com

DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up as the DNA double helix unwinds for replication and transcription. patsnap.comtandfonline.com Ciprofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the resealing of the DNA strands that the enzyme has nicked. patsnap.comtandfonline.com This action effectively halts DNA synthesis as the replication fork cannot proceed. patsnap.com

Similarly, topoisomerase IV is crucial for the separation of interlinked daughter DNA molecules following replication, a process particularly important in Gram-positive bacteria. patsnap.com Ciprofloxacin's inhibition of topoisomerase IV prevents the segregation of replicated chromosomes into daughter cells. patsnap.com The dual targeting of both DNA gyrase and topoisomerase IV is a key factor in ciprofloxacin's efficacy and reduces the likelihood of resistance development, as mutations in both enzymes would be required for complete resistance. patsnap.com

The inhibition of these enzymes leads to the fragmentation of bacterial DNA. wikipedia.org The ciprofloxacin-bound gyrase acts as a roadblock for DNA replication forks, which can lead to double-strand breaks (DSBs). nih.govbiorxiv.org These DSBs can occur both dependently and independently of replication fork activity. nih.govbiorxiv.org Even a single unrepaired DSB can be lethal to a bacterium like Escherichia coli. nih.gov

Induction of SOS Response in Bacteria

The DNA damage caused by ciprofloxacin, specifically the formation of double-strand breaks, triggers a complex stress response in bacteria known as the SOS response. frontiersin.org This response is a conserved pathway primarily aimed at repairing DNA damage. frontiersin.org

The SOS response is initiated when the RecA protein senses damaged, single-stranded DNA and becomes activated. frontiersin.org Activated RecA then facilitates the autoproteolysis of the LexA repressor protein, which normally suppresses the expression of a suite of genes involved in DNA repair. frontiersin.org The cleavage of LexA leads to the upregulation of these SOS genes. frontiersin.org

Interestingly, the SOS response can have a dual effect. While it is a survival mechanism, it can also contribute to the development of antibiotic resistance. nih.gov The activation of error-prone DNA repair polymerases during the SOS response can introduce mutations into the bacterial genome. nih.gov Studies have shown that subinhibitory concentrations of ciprofloxacin can induce the SOS response, leading to increased mutation frequencies. nih.gov This antibiotic-induced mutagenesis is a significant concern as it can promote cross-resistance to other classes of antibiotics. nih.gov

Furthermore, the SOS response is linked to the formation of "persister" cells, which are dormant, antibiotic-tolerant variants within a bacterial population. plos.org Research has demonstrated that ciprofloxacin-induced DNA damage and the subsequent SOS response can lead to the production of the TisB toxin in E. coli. plos.org TisB is a membrane peptide that decreases the proton motive force and ATP levels, inducing a dormant state that confers tolerance to multiple antibiotics. plos.org This SOS-induced persistence is an active mechanism for bacterial survival in the presence of fluoroquinolones. plos.org

Mechanisms Beyond Primary DNA Targets

While the primary mechanism of ciprofloxacin is the inhibition of DNA gyrase and topoisomerase IV, some research suggests effects beyond these primary targets. For instance, one study on Mycobacterium smegmatis indicated that ciprofloxacin could affect the composition of the cell wall, leading to a decrease in total lipids, phospholipids, and sugars at sub-MIC (Minimum Inhibitory Concentration) levels. mdpi.com However, other research has contradicted this, suggesting that the primary effects are confined to the inhibition of transcription, translation, and DNA supercoiling without altering the cell wall. mdpi.com

Ciprofloxacin has also been shown to stimulate intrachromosomal recombination of DNA sequences in Escherichia coli. nih.gov This stimulation occurs through both the RecBCD and RecFOR pathways and, surprisingly, can be independent of the SOS response. nih.gov This increased genetic variation could potentially favor the acquisition and spread of antibiotic resistance determinants. nih.gov

In mammalian cells, ciprofloxacin has been found to impair mitochondrial DNA (mtDNA) replication. nih.gov It inhibits Topoisomerase 2 (specifically Top2β), an enzyme present in mammalian mitochondria that regulates the supercoiling of mtDNA. nih.gov This inhibition leads to an accumulation of positively supercoiled mtDNA, which in turn halts mitochondrial transcription and replication, ultimately causing a depletion of mtDNA copy number. nih.gov These effects on mitochondria can block cell proliferation and differentiation. nih.gov

Sub-lethal Effects on Bacterial Physiology

Exposure to sub-lethal or sub-inhibitory concentrations (sub-MICs) of ciprofloxacin can have significant and varied effects on bacterial physiology. These concentrations, which are below the level required to kill the bacteria, can still act as stress-mediating factors. nih.gov

One of the most critical sub-lethal effects is the promotion of antibiotic resistance. nih.gov Continuous exposure of Pseudomonas aeruginosa to sub-MICs of ciprofloxacin has been shown to lead to the rapid development of high-level resistance, with mutations occurring in the gyrA and gyrB genes. nih.gov This can also lead to cross-resistance to other antibiotics, such as beta-lactams. nih.gov

Sub-MICs of ciprofloxacin can also modulate bacterial virulence. frontiersin.org In some cases, it has been shown to reduce the pathogenicity of Pseudomonas aeruginosa by inhibiting biofilm formation and the production of virulence factors like pyocyanin. frontiersin.orgbjid.org.br However, in other instances, ciprofloxacin has been observed to upregulate virulence across different strains. frontiersin.org The effect on virulence appears to be highly dependent on the specific bacterial strain, the concentration of the antibiotic, and the specific virulence factor being measured. frontiersin.org For example, in E. coli, sub-MICs of ciprofloxacin have been found to inhibit biofilm formation and reduce the expression of genes associated with virulence and biofilm production. bjid.org.br

Antimicrobial Activity Spectrum and Potency in Vitro & Mechanistic Studies

In Vitro Susceptibility Profiling of Bacterial Isolates

The in vitro efficacy of ciprofloxacin (B1669076) is demonstrated by its low minimum inhibitory concentrations (MICs) against a wide array of bacterial pathogens.

Ciprofloxacin exhibits high in vitro activity against a broad range of Gram-negative aerobic bacteria. echemi.comechemi.com This includes most members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis, Proteus vulgaris, Providencia stuartii, Morganella morganii, Citrobacter freundii, and Serratia marcescens. echemi.comechemi.comfda.gov Notably, it is also active against multi-drug resistant Gram-negative bacteria. echemi.comechemi.com

Ciprofloxacin is particularly potent against Pseudomonas aeruginosa, a common opportunistic pathogen. fda.govmsdvetmanual.comnih.gov However, some strains of P. aeruginosa can develop resistance during treatment, underscoring the need for periodic susceptibility testing. hres.camedcentral.com Studies have shown that while the vast majority of P. aeruginosa eye isolates from Europe are fully susceptible, higher resistance rates have been observed in other regions. nih.gov The MIC90 (the concentration required to inhibit 90% of isolates) for ciprofloxacin against P. aeruginosa has been reported to be between 0.5 and 1 mg/L. nih.gov

Table 1: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Escherichia coli | ≤0.015 - 0.25 | 0.015 - 0.25 tandfonline.com |

| Klebsiella pneumoniae | --- | 0.05 - 1.0 tandfonline.com |

| Pseudomonas aeruginosa | 0.12 - 0.25 (most strains) nih.gov | 0.5 - 1.0 nih.gov |

| Enterobacteriaceae (various) | --- | <0.015 - 0.5 nih.gov |

Ciprofloxacin's activity against Gram-positive bacteria is more moderate compared to its effects on Gram-negative organisms. It demonstrates activity against methicillin-susceptible Staphylococcus aureus (MSSA). echemi.comechemi.comfda.gov The MIC90 for ciprofloxacin against both cloxacillin-resistant and -susceptible strains of S. aureus has been reported as 0.2 mg/L. nih.gov

Its efficacy against Streptococcus pneumoniae is considered moderate. echemi.comechemi.com The MIC90 for S. pneumoniae is reported to be 2.0 mg/L. rwandafda.gov.rw Ciprofloxacin also shows moderate activity against Streptococcus pyogenes and Enterococcus faecalis. echemi.comechemi.comrwandafda.gov.rw

Table 2: In Vitro Activity of Ciprofloxacin against Gram-Positive Bacteria

| Bacterial Species | MIC90 (µg/mL) |

|---|---|

| Staphylococcus aureus (methicillin-susceptible) | 0.2 nih.gov |

| Streptococcus pneumoniae | 2.0 rwandafda.gov.rw |

| Streptococcus pyogenes | 0.8 rwandafda.gov.rw |

Ciprofloxacin has demonstrated good in vitro activity against several atypical bacteria. echemi.comechemi.com This includes Mycoplasma species and Chlamydia trachomatis. echemi.comechemi.commsdvetmanual.comrwandafda.gov.rw It is also effective against Legionella pneumophila. echemi.comechemi.comrwandafda.gov.rw

Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

Concentration-Dependent Bactericidal Activity (In Vitro Models)

The bactericidal action of ciprofloxacin is concentration-dependent, meaning that higher concentrations of the drug lead to a more rapid killing of bacteria. scispace.comnih.gov Time-kill curve studies have demonstrated this effect against various pathogens. nih.gov For instance, in studies with P. aeruginosa, S. pneumoniae, and S. aureus, higher concentrations of ciprofloxacin resulted in faster bacterial killing. nih.gov However, a paradoxical effect, where a decrease in the killing rate is observed at very high concentrations, has been noted. nih.gov

Post-Antibiotic Effect (PAE) in Bacterial Cultures

Ciprofloxacin exhibits a post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after the antimicrobial agent has been removed. nih.govresearchgate.net This effect has been demonstrated against both Gram-negative and Gram-positive bacteria. nih.gov

Studies have shown that a two-hour exposure to ciprofloxacin can produce a PAE of three to four hours for Gram-negative bacilli and 1.9 hours for S. aureus. nih.govresearchgate.net The duration of the PAE can increase with longer exposure times to the antibiotic. nih.govresearchgate.net For example, a four-hour PAE was observed for P. aeruginosa in human serum. nih.govresearchgate.net Interestingly, increasing the ciprofloxacin concentration beyond a certain point does not significantly lengthen the PAE. nih.govresearchgate.net

Table 3: Post-Antibiotic Effect (PAE) of Ciprofloxacin (2-hour exposure)

| Bacterial Group/Species | PAE Duration (hours) |

|---|---|

| Gram-negative bacilli | 3 - 4 nih.govresearchgate.net |

| Staphylococcus aureus | 1.9 nih.govresearchgate.net |

| Pseudomonas aeruginosa (in human serum) | 4 nih.govresearchgate.net |

| Escherichia coli (in urine) | 2 - 6 researchgate.net |

| Serratia marcescens (in urine) | 2 - 6 researchgate.net |

| Klebsiella pneumoniae (in urine) | 2 - 6 researchgate.net |

Synergy and Antagonism with Other Antimicrobial Agents (In Vitro)

In vitro studies have explored the interaction of ciprofloxacin with other antimicrobial agents to assess for synergistic or antagonistic effects.

Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, has been observed between ciprofloxacin and several other antibiotics. For example, combinations of ciprofloxacin with azlocillin (B1666447) or ceftizoxime (B193995) have shown synergy against over 50% of P. aeruginosa and Serratia marcescens isolates. nih.gov Similarly, a synergistic effect was seen with ciprofloxacin and amikacin (B45834) against at least 50% of S. marcescens and S. aureus isolates. nih.gov In another study, ciprofloxacin combined with clindamycin, mezlocillin, or cefoxitin (B1668866) demonstrated synergy against a notable percentage of Bacteroides fragilis strains. nih.gov The combination of meropenem (B701) and ciprofloxacin has also been found to be predominantly additive or synergistic against both S. aureus and P. aeruginosa. arvojournals.org

Antagonism, where one drug diminishes the effect of another, has been less commonly reported. Most in vitro studies of ciprofloxacin in combination with aminoglycosides against Enterobacteriaceae and P. aeruginosa have shown additive or indifferent effects, with synergistic or antagonistic interactions being rare. asm.org

Biorelevant In Vitro Susceptibility Models (e.g., biofilm models)

The in vitro activity of ciprofloxacin against bacteria in their planktonic (free-floating) state is well-established; however, its efficacy can be significantly different when faced with bacteria growing in complex, structured communities known as biofilms. mdpi.comnih.gov Biofilms are associated with a large percentage of chronic bacterial infections and exhibit notoriously high tolerance to antimicrobial agents. nih.gov Various in vitro models have been employed to simulate these biofilm environments and assess the susceptibility of the embedded bacteria to ciprofloxacin.

Studies utilizing models such as polystyrene microtiter plates, colony biofilm systems, and antibiotic-incorporated polymers have consistently demonstrated that bacteria within a biofilm are substantially less susceptible to ciprofloxacin than their planktonic counterparts. mdpi.comoup.comspandidos-publications.comasm.org This reduced susceptibility is often quantified by comparing the Minimum Inhibitory Concentration (MIC) for planktonic cells with the Minimum Biofilm Bactericidal Concentration (MBBC) or Minimum Biofilm Eradication Concentration (MBEC). Research has shown that the concentration of ciprofloxacin required to kill bacteria in a biofilm can be 100 to over 1000 times higher than that needed for planktonic cells. nih.govoup.com

For instance, one study evaluating clinical isolates of Escherichia coli and Pseudomonas aeruginosa from prosthetic joint infections found that ciprofloxacin had a higher antibiofilm activity against E. coli (MBBC = 16 µg/mL) compared to P. aeruginosa (MBBC = 512 µg/mL). mdpi.com In another investigation focusing on Corynebacterium urealyticum, the MBBC for ciprofloxacin ranged from 128 to ≥1024 times its MBC for planktonic organisms. oup.com Similarly, for a methicillin-resistant Staphylococcus aureus (MRSA) strain, the MBEC of ciprofloxacin was found to be 40 µg/mL, which was over 100 times higher than its planktonic MIC. nih.gov

The effect of ciprofloxacin on biofilm formation itself can be complex. Some studies have shown that ciprofloxacin can inhibit the formation of biofilms by bacteria such as Proteus mirabilis, particularly at high concentrations. mdpi.com Conversely, other research has revealed that sub-inhibitory concentrations of ciprofloxacin can paradoxically enhance biofilm formation in certain bacteria, including Staphylococcus aureus. frontiersin.org One study found that sub-MIC levels of ciprofloxacin led to a significant, dose-dependent increase in biofilm biomass in both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA) strains, potentially by altering the expression of genes related to adhesion and biofilm regulation. frontiersin.org

The development of novel delivery systems is an active area of research to improve ciprofloxacin's efficacy against biofilms. For example, incorporating ciprofloxacin into biodegradable waterborne polyurethane polymers has been shown to effectively inhibit biofilm formation by both E. coli and S. aureus on the material's surface. spandidos-publications.com Likewise, conjugating ciprofloxacin to poly(β-amino ester) polymers enhanced its ability to reduce biofilm viability in a P. aeruginosa model. acs.org

Table 1: Comparative In Vitro Activity of Ciprofloxacin Against Planktonic and Biofilm Bacteria

| Organism | Model/Strain | Planktonic MIC (µg/mL) | Biofilm Metric (µg/mL) | Fold Increase (Biofilm vs. Planktonic) | Reference |

|---|---|---|---|---|---|

| P. aeruginosa | ATCC 27853 | 0.26 | MBEC: 40 | ~154x | nih.gov |

| P. aeruginosa | Clinical Isolates | Not Specified | MBBC: 512 | Not Applicable | mdpi.com |

| E. coli | Clinical Isolates | Not Specified | MBBC: 16 | Not Applicable | mdpi.com |

| C. urealyticum | 3 Strains | 0.12-0.25 | MBBC: 128 to >1024 | 128-1024x (vs. MBC) | oup.com |

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; MBBC: Minimum Biofilm Bactericidal Concentration.

Molecular Basis for Variable Susceptibility

The variability in susceptibility to ciprofloxacin among different bacterial species and the emergence of resistance are primarily rooted in specific molecular mechanisms that either alter the drug's target or reduce the drug's intracellular concentration. microbiologyresearch.orgnih.gov Resistance to ciprofloxacin typically arises from the slow, stepwise accumulation of mutations rather than a single event. fda.gov

The primary targets of ciprofloxacin and other fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnih.gov These enzymes manage the topological state of DNA during replication and transcription. oup.com Ciprofloxacin traps the enzyme-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand breaks, ultimately causing cell death. nih.govoup.com

The most significant mechanisms contributing to variable susceptibility and resistance are:

Target Site Mutations: Mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a major cause of resistance. microbiologyresearch.orgoup.com These mutations typically occur in specific, conserved regions known as the Quinolone Resistance-Determining Regions (QRDRs). oup.com An alteration in the amino acid sequence of these regions can reduce the binding affinity of ciprofloxacin for the enzyme-DNA complex, thereby diminishing its inhibitory effect. microbiologyresearch.orgnih.gov In many Gram-negative bacteria like E. coli and P. aeruginosa, mutations in gyrA are often the first step in developing resistance, followed by mutations in parC which confer higher levels of resistance. microbiologyresearch.orgnih.govoup.com For example, in P. aeruginosa, a common mutation involves the substitution of threonine at position 83 in GyrA. microbiologyresearch.org

Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of ciprofloxacin through two main strategies:

Upregulation of Efflux Pumps: Many bacteria possess membrane proteins that act as efflux pumps, actively expelling antimicrobial agents from the cell. microbiologyresearch.orgoup.com Overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism of resistance. microbiologyresearch.org This prevents ciprofloxacin from reaching a high enough concentration to effectively inhibit its target enzymes. In P. aeruginosa, the MexCD-OprJ efflux system is one such example associated with ciprofloxacin resistance. microbiologyresearch.org

Altered Drug Permeation: Changes in the outer membrane of Gram-negative bacteria can reduce the influx of ciprofloxacin. nih.gov For instance, a decreased production of porin proteins, such as OmpF in E. coli, which form channels for drug entry, has been linked to ciprofloxacin resistance. nih.gov

Plasmid-Mediated Resistance: While chromosomal mutations are the primary drivers of resistance, susceptibility can also be altered through the acquisition of resistance genes on mobile genetic elements like plasmids. microbiologyresearch.orgnih.gov These plasmid-mediated quinolone resistance (PMQR) genes can encode proteins that protect the target enzymes, modify the drug, or contribute to efflux, though this mechanism is considered less common for high-level resistance compared to target-site mutations. microbiologyresearch.orgnih.gov

The combination of these mechanisms can lead to high levels of ciprofloxacin resistance. oup.com An isolate with mutations in both gyrA and parC, combined with the overexpression of an efflux pump, will exhibit significantly higher resistance than an isolate with only a single mechanism. oup.com

Table 2: Key Molecular Mechanisms of Ciprofloxacin Resistance

| Mechanism | Description | Key Genes/Proteins Involved | Reference |

|---|---|---|---|

| Target Site Alteration | Mutations in the QRDRs of target enzymes reduce the binding affinity of ciprofloxacin. | gyrA, gyrB (DNA gyrase); parC, parE (Topoisomerase IV) | microbiologyresearch.orgnih.govoup.com |

| Efflux Pump Upregulation | Overexpression of membrane pumps actively removes ciprofloxacin from the cell. | marA (regulator in E. coli), MexCD-OprJ (in P. aeruginosa) | microbiologyresearch.orgnih.gov |

| Reduced Permeability | Decreased expression of outer membrane porins limits drug entry into the cell. | OmpF (in E. coli) | nih.gov |

| Plasmid-Mediated Resistance (PMQR) | Horizontal transfer of genes that can protect targets or inactivate the drug. | qnr genes, aac(6')-Ib-cr | microbiologyresearch.orgnih.gov |

Mechanisms of Antimicrobial Resistance to Ciprofloxacin

Efflux Pump Overexpression and Regulation

Energetics and Substrate Specificity of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics like ciprofloxacin (B1669076), out of the bacterial cell. This process is a significant mechanism of both intrinsic and acquired resistance in many bacterial species. micropspbgmu.ru These pumps are categorized into several families based on their structure and the energy source they utilize for transport. acs.org

The majority of efflux pumps, including the major facilitator superfamily (MFS), multidrug and toxin extrusion (MATE) family, small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) family, are powered by the electrochemical energy stored in transmembrane ion gradients, such as the proton motive force. acs.org The ATP-binding cassette (ABC) family, in contrast, utilizes the hydrolysis of ATP to drive the translocation of substrates. acs.org

RND-type efflux pumps, which are particularly prominent in Gram-negative bacteria, are known for their broad substrate specificity, enabling them to extrude a diverse array of compounds including various classes of antibiotics, disinfectants, and dyes. micropspbgmu.ruacs.org In Pseudomonas aeruginosa, four RND efflux pumps—MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM—are known to expel fluoroquinolones. nih.gov The substrate specificity of these pumps can be altered by mutations. For instance, a single amino acid substitution (G288D) in the AcrB protein of Escherichia coli and Salmonella strains was shown to alter substrate specificity, leading to increased efflux of ciprofloxacin. acs.org

The effectiveness of these pumps in conferring resistance is intrinsically linked to the low permeability of the Gram-negative outer membrane. oup.com This synergistic relationship ensures that once an antibiotic is pumped out into the periplasm, its re-entry into the cytoplasm is hindered, thereby maintaining a low intracellular concentration of the drug.

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Since the late 1990s, the horizontal transfer of plasmid-mediated quinolone resistance (PMQR) genes has been recognized as a critical factor in the global spread of quinolone resistance. nih.govnih.gov These genes typically confer low-level resistance, which may not be sufficient to classify a bacterium as clinically resistant on its own. However, their presence provides a selective advantage, facilitating the development of higher-level resistance through subsequent chromosomal mutations. nih.govfrontiersin.org There are three primary mechanisms of PMQR: protection of the DNA gyrase and topoisomerase IV targets, enzymatic modification of the quinolone, and active efflux of the drug. nih.govfrontiersin.org

| PMQR Mechanism | Gene/Protein Family | Function |

| Target Protection | Qnr proteins (qnrA, qnrB, qnrS, etc.) | Bind to and protect DNA gyrase and topoisomerase IV from quinolone inhibition. frontiersin.orgoup.com |

| Enzymatic Modification | Aminoglycoside Acetyltransferase (AAC(6')-Ib-cr) | Acetylates and inactivates ciprofloxacin. frontiersin.orgnih.gov |

| Active Efflux | OqxAB and QepA efflux pumps | Extrude fluoroquinolones from the bacterial cell. frontiersin.orgbrieflands.com |

Qnr Proteins (QnrA, QnrB, QnrS) and Their Protective Mechanisms

The qnr genes (qnrA, qnrB, qnrS, and others) encode for pentapeptide repeat proteins that protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory action of quinolones. frontiersin.orgoup.com These proteins were the first plasmid-mediated mechanism of quinolone resistance to be discovered. frontiersin.org By binding to the target enzymes, Qnr proteins prevent ciprofloxacin from effectively inhibiting DNA replication, thus conferring a low level of resistance. oup.comnih.gov

The expression of some qnr genes, such as qnrB, can be induced by ciprofloxacin itself through the SOS response, a global response to DNA damage. embopress.org This induction is dependent on the LexA and RecA proteins. embopress.org While the presence of a qnr gene alone may not confer clinical resistance, it significantly increases the minimum inhibitory concentration (MIC) of ciprofloxacin and can facilitate the selection of mutants with higher levels of resistance. frontiersin.orgoup.com For example, increased expression of qnrB or qnrS in E. coli has been shown to be sufficient to confer clinical resistance to ciprofloxacin. oup.com

Aminoglycoside Acetyltransferase (AAC(6')-Ib-cr)

The aac(6')-Ib-cr gene represents a unique mechanism of plasmid-mediated resistance, as it encodes a variant of an aminoglycoside acetyltransferase that can modify and inactivate not only aminoglycosides but also fluoroquinolones like ciprofloxacin. frontiersin.orgmdpi.com This bifunctional enzyme acetylates ciprofloxacin, reducing its antibacterial activity. frontiersin.orgnih.gov The aac(6')-Ib-cr gene is a variant of the common aac(6')-Ib gene and contains two specific amino acid substitutions (Trp102Arg and Asp179Tyr) that are responsible for its expanded substrate profile. nih.govmdpi.com The Asp179Tyr mutation, in particular, is thought to facilitate the binding of fluoroquinolones through π-stacking interactions with the quinolone ring. acs.org This gene is often found on plasmids that carry other resistance determinants, contributing to the emergence of multidrug-resistant strains. mdpi.com

OqxAB and QepA Efflux Pumps

The oqxAB and qepA genes encode for plasmid-mediated efflux pumps that actively transport fluoroquinolones out of the bacterial cell. frontiersin.orgmdpi.com

The OqxAB pump , a member of the RND family, was first identified on a plasmid in E. coli from swine manure and confers resistance to multiple agents, including ciprofloxacin, chloramphenicol, and olaquindox. frontiersin.orgbiotechrep.ir The oqxAB operon consists of two genes, oqxA and oqxB, which encode the periplasmic and transmembrane components of the pump, respectively. brieflands.combiotechrep.ir Overexpression of the OqxAB pump has been significantly associated with ciprofloxacin resistance in clinical isolates of Klebsiella pneumoniae. brieflands.comnih.gov

The QepA pump , belonging to the major facilitator superfamily (MFS), also contributes to reduced susceptibility to hydrophilic fluoroquinolones. brieflands.combrieflands.com The presence of qepA has been linked to resistance to levofloxacin. brieflands.com Both oqxAB and qepA are often found on transferable plasmids, sometimes in conjunction with other PMQR genes like aac(6')-Ib-cr and qnr genes, further complicating treatment options. mdpi.com

Chromosomal Mutations Beyond Target Genes (e.g., mar, sox, rob regulatory pathways)

Beyond mutations in the direct targets of ciprofloxacin (DNA gyrase and topoisomerase IV), chromosomal mutations in global regulatory systems also play a significant role in fluoroquinolone resistance. The mar (multiple antibiotic resistance), sox (superoxide response), and rob (right origin binding) regulons in Enterobacteriaceae are central to this type of resistance. researchgate.netlifescienceglobal.com These systems control the expression of a wide array of genes, including those encoding for efflux pumps and porins. researchgate.net

Activation of the marA and soxS genes, or the Rob protein, leads to the upregulation of the AcrAB-TolC efflux pump and the downregulation of the OmpF porin, which reduces the influx of antibiotics. lifescienceglobal.comopenmicrobiologyjournal.com Mutations in the repressor genes, such as marR, can lead to the constitutive overexpression of these regulators and, consequently, to a multidrug-resistant phenotype that includes ciprofloxacin. openmicrobiologyjournal.comnih.gov Studies have shown that overexpression of marA or soxS in clinical E. coli isolates that already have mutations in gyrA and parC leads to a further increase in fluoroquinolone resistance. nih.gov These regulatory mutations are estimated to play a role in approximately 10-15% of clinical fluoroquinolone-resistant E. coli strains. nih.gov

| Regulatory Pathway | Activator(s) | Key Downstream Effects |

| mar | MarA | Upregulation of AcrAB-TolC efflux pump; Downregulation of OmpF porin. lifescienceglobal.comopenmicrobiologyjournal.com |

| sox | SoxS | Upregulation of AcrAB-TolC efflux pump; Downregulation of OmpF porin. lifescienceglobal.comopenmicrobiologyjournal.com |

| rob | Rob | Activation of multiple antibiotic and superoxide (B77818) resistance genes. lifescienceglobal.com |

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. microbialcell.com This mode of growth provides bacteria with a significant survival advantage, including increased resistance to antimicrobial agents like ciprofloxacin. mdpi.commicrobialcell.com Resistance within a biofilm is a multifactorial phenomenon.

The biofilm matrix itself can act as a physical barrier, limiting the penetration of ciprofloxacin to the cells embedded within the deeper layers. mdpi.com Furthermore, the biofilm environment is characterized by gradients of nutrients and oxygen, which can lead to the development of dormant or slow-growing persister cells. mdpi.com These metabolically inactive cells are less susceptible to antibiotics that target active cellular processes. mdpi.com

Genetic resistance mechanisms are also frequently upregulated within biofilms. mdpi.com This includes mutations in the target topoisomerase genes and the increased expression of efflux pumps. mdpi.comfrontiersin.org For instance, some studies have shown that in Pseudomonas aeruginosa and Acinetobacter baumannii biofilms, cells acquired mutations in regulators of efflux pumps rather than in the topoisomerase target genes. frontiersin.org In contrast, another study on E. coli biofilms exposed to high concentrations of ciprofloxacin found that the evolved resistance was primarily due to mutations in the topoisomerase genes. frontiersin.org Interestingly, subinhibitory concentrations of ciprofloxacin have been shown to stimulate biofilm formation in Staphylococcus aureus by interacting with the AgrC protein, a key regulator of biofilm development. frontiersin.org This suggests that in some cases, the antibiotic itself can inadvertently promote a more resistant bacterial lifestyle. frontiersin.org

Adaptive Resistance and Persister Cell Formation

Adaptive resistance refers to the transient ability of a bacterial population to survive antibiotic concentrations that would otherwise be lethal, without any genetic alteration. This phenomenon is often a precursor to the development of genetically encoded resistance. In the context of ciprofloxacin, adaptive resistance can manifest through various physiological adjustments. One key mechanism involves the modulation of drug influx and efflux. For instance, bacteria can downregulate the expression of outer membrane porins, such as OmpF in Escherichia coli, which reduces the entry of ciprofloxacin into the cell. nih.gov Concurrently, the upregulation of efflux pumps, which actively expel the antibiotic from the cytoplasm, plays a crucial role. nih.govtandfonline.com This adaptive response allows bacteria to withstand the immediate effects of the antibiotic, providing a window of opportunity for the selection of permanent resistance mutations.

Persister cells represent a subpopulation of dormant or metabolically inactive cells within a bacterial community that exhibit high tolerance to antibiotics. plos.orgnih.gov Unlike resistant cells, persisters are not mutants; their tolerance is a transient phenotypic state. nih.gov Ciprofloxacin has been shown to induce the formation of persister cells. plos.orgplos.org Upon exposure to ciprofloxacin, a fraction of the bacterial population can enter a dormant state, rendering them insensitive to the bactericidal action of the antibiotic, which primarily targets active DNA replication. plos.orgpatsnap.com This persister subpopulation can survive the antibiotic treatment and, once the antibiotic pressure is removed, can resume growth, potentially leading to recurrent infections. nih.govresearchgate.net

The formation of persister cells in response to ciprofloxacin is intricately linked to cellular stress responses, particularly the SOS response. plos.org DNA damage caused by ciprofloxacin triggers the SOS gene network, which, in addition to its role in DNA repair, can also induce a state of dormancy in a subset of cells. plos.orgnih.gov Furthermore, toxin-antitoxin (TA) systems are key players in persister formation. plos.org For example, in E. coli, the SOS-inducible TisB toxin, a membrane peptide, can decrease the proton motive force and ATP levels, leading to a dormant, multidrug-tolerant state. plos.org The induction of such TA systems by ciprofloxacin provides a mechanism for the generation of persister cells that can endure the antibiotic assault. plos.orgnih.gov

The table below summarizes key findings from a study on E. coli demonstrating the induction of persister formation by ciprofloxacin and the role of the tisAB locus.

| Condition | Surviving Cells (CFU/ml) |

| Wild-type, no ciprofloxacin | 1.00E+09 |

| Wild-type + ciprofloxacin (1 µg/ml) | 1.00E+04 |

| ΔtisAB mutant + ciprofloxacin (1 µg/ml) | 1.00E+02 |

| Data derived from studies on ciprofloxacin-induced persister formation in E. coli. plos.org |

Global Regulatory Networks in Ciprofloxacin Resistance

The development of resistance to ciprofloxacin is often orchestrated by complex global regulatory networks that control the expression of a multitude of genes, leading to a coordinated cellular response. These networks allow bacteria to sense environmental stressors, such as the presence of an antibiotic, and mount a defense that can include reduced drug accumulation, target modification, and enhanced DNA repair.

The SOS response is a prime example of a global regulatory network activated by ciprofloxacin. nih.govamegroups.org By inhibiting DNA gyrase and topoisomerase IV, ciprofloxacin causes DNA damage, which triggers the activation of the RecA protein. amegroups.org Activated RecA facilitates the autocleavage of the LexA repressor, leading to the derepression of more than 40 genes in the SOS regulon in E. coli. nih.govamegroups.org These genes encode proteins involved in DNA repair and mutagenesis, including error-prone DNA polymerases. amegroups.org The induction of these polymerases can increase the mutation rate, thereby accelerating the evolution of resistance mutations in genes encoding the drug targets (gyrA, parC) or other resistance determinants. amegroups.org

The marRAB operon is another critical global regulatory system implicated in ciprofloxacin resistance. nih.govnih.gov The MarA protein is a transcriptional activator that upregulates the expression of the AcrAB-TolC efflux pump, a key transporter for expelling ciprofloxacin from the cell. nih.govresearchgate.net MarA also downregulates the expression of the OmpF porin, further limiting drug entry. nih.gov The expression of the marRAB operon is negatively regulated by the MarR repressor. nih.gov Mutations in marR can lead to the constitutive overexpression of MarA and, consequently, a multidrug-resistant phenotype that includes resistance to ciprofloxacin. nih.govnih.gov

The soxRS regulon is primarily activated in response to oxidative stress but also plays a significant role in ciprofloxacin resistance. nih.govoup.com Ciprofloxacin has been shown to induce the production of reactive oxygen species in bacterial cells, which can activate the SoxR sensor protein. oup.com Activated SoxR then promotes the transcription of the soxS gene. asm.org The SoxS protein, in turn, activates the expression of genes that confer resistance, including the acrAB efflux pump and the micF small RNA, which downregulates OmpF synthesis. nih.gov Constitutive expression of soxS due to mutations in soxR has been observed in clinical isolates with reduced susceptibility to ciprofloxacin. nih.govasm.org

Other global regulators, such as RobA and RamA , also contribute to ciprofloxacin resistance by modulating efflux pump expression. asm.orgnih.gov In E. coli, RobA can activate the marRAB operon, leading to increased AcrAB-TolC expression. In Salmonella enterica, the RamA regulator plays a predominant role in controlling the AcrAB-TolC efflux pump and is essential for the development of multidrug resistance, including to ciprofloxacin. nih.govnih.gov Overexpression of ramA, often due to mutations in its repressor RamR, results in elevated efflux activity and reduced susceptibility to ciprofloxacin. nih.govcore.ac.uk

The table below illustrates the impact of inactivating global regulators on the minimum inhibitory concentration (MIC) of ciprofloxacin and the expression of the acrB efflux pump gene in a ciprofloxacin-resistant Salmonella enterica serovar Enteritidis mutant.

| Gene Inactivated in Mutant 5408-cip | Ciprofloxacin MIC (µg/ml) | Relative acrB Expression |

| None (parental mutant) | 8 | 1.00 |

| ΔramA | 1 | 0.25 |

| Data derived from studies on the role of global regulators in Salmonella resistance. nih.govcore.ac.uk |

Molecular Epidemiology and Surveillance of Ciprofloxacin Resistance

Global Distribution and Prevalence of Resistance Genes

Resistance to ciprofloxacin (B1669076) is primarily mediated by chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase and topoisomerase IV, and increasingly by plasmid-mediated quinolone resistance (PMQR) genes. nih.govmdpi.comnih.gov The global distribution of these resistance determinants varies significantly by geographical region and bacterial species.

Mutations in the QRDRs of the gyrA, gyrB, parC, and parE genes are the principal mechanisms of high-level ciprofloxacin resistance. nih.gov These mutations alter the target enzymes, reducing their affinity for fluoroquinolones. The most frequently observed mutations occur in the gyrA gene, particularly at codons 83 and 87, and in the parC gene at codon 80. nih.govplos.org

Studies have documented the widespread geographical dissemination of specific QRDR alleles. For instance, in Escherichia coli isolates from Asia, mutations at positions S83 and D87 of GyrA, combined with a mutation at S80 of ParC, are common. nih.gov A study of Salmonella enterica in Canada identified mutations in gyrA (notably S83F and D87N/D87Y) as a common resistance mechanism. cdnsciencepub.com Similarly, a systematic review of Mycobacterium tuberculosis found that gyrA mutations, especially D94G and A90V, are globally prevalent in fluoroquinolone-resistant strains, with some geographical differences in the frequencies of specific mutations. plos.org In Shigella sonnei, a single clonal emergence event involving sequential mutations in gyrA (S83L and D87G) and parC (S80I) is thought to be responsible for the global spread of ciprofloxacin resistance, with South Asia identified as a likely primary source. plos.org

| Bacterial Species | Common QRDR Mutations | Geographical Prevalence |

| Escherichia coli | gyrA: S83L, D87NparC: S80I | Asia, Europe. nih.govasm.org |

| Salmonella enterica | gyrA: S83F, D87N/Y | Canada, Worldwide. cdnsciencepub.comnih.gov |

| Shigella sonnei | gyrA: S83L, D87GparC: S80I | Global, originating from South Asia. plos.org |

| Neisseria gonorrhoeae | gyrA: S91F, D95G/NparC: D86N | Worldwide. oup.com |

| Mycobacterium tuberculosis | gyrA: A90V, D94G | Global. plos.org |

Table 1: Examples of Geographical Dissemination of Common QRDR Mutations Conferring Ciprofloxacin Resistance.

Plasmid-mediated quinolone resistance (PMQR) genes confer low-level resistance but can facilitate the selection of higher-level resistance through QRDR mutations. researchgate.net These genes are readily transferred between bacteria via mobile genetic elements, contributing significantly to the spread of resistance. mdpi.comnih.gov The main families of PMQR genes include qnr (e.g., qnrA, qnrB, qnrS), the aminoglycoside acetyltransferase variant aac(6')-Ib-cr, and efflux pumps like qepA and oqxAB. mdpi.comoup.com

The prevalence of PMQR genes is increasing globally. In aquatic environments in Bangladesh, a high prevalence (66%) of PMQR-positive E. coli has been reported, with qnrS being the most common determinant. plos.org Studies in Nigeria have identified PMQR genes in E. coli from healthy food animals, suggesting a significant reservoir in this region. oup.com In China, PMQR genes like oqxAB and aac(6')-Ib-cr are prevalent in Salmonella enteritidis. mdpi.com A study investigating enteric bacteria from human and animal sources in Nigeria found that qnrB and qnrA were the most frequently detected PMQR genes. nih.gov The co-existence of PMQR genes with other resistance determinants, such as extended-spectrum β-lactamases (ESBLs), on the same plasmids is a growing concern, as it facilitates the spread of multidrug-resistant isolates. nih.gov

| PMQR Gene Family | Examples | Reported Prevalence and Distribution |

| qnr | qnrA, qnrB, qnrS | Found globally in Enterobacteriaceae from human, animal, and environmental sources. nih.govoup.complos.org qnrS1 is frequently found in avian E. coli. oup.com |

| aac(6')-Ib-cr | - | Prevalent in E. coli and Salmonella spp. Often associated with ESBL genes. mdpi.comnih.gov |

| Efflux Pumps | qepA, oqxAB | oqxAB is common in Salmonella from food samples in China. mdpi.com qepA has been detected in E. coli from environmental water in Bangladesh. plos.org |

Table 2: Major Families of PMQR Genes and Their Distribution.

Geographical Dissemination of QRDR Alleles

Clonal Spread of Resistant Strains (Molecular Typing, e.g., MLST, PFGE)

The dissemination of ciprofloxacin resistance is not only due to the transfer of resistance genes but also to the successful spread of specific resistant bacterial clones. Molecular typing methods such as pulsed-field gel electrophoresis (PFGE) and multilocus sequence typing (MLST) are essential tools for tracking these clones. mdpi.comasm.org

Numerous studies have identified international and intercontinental clonal spread of ciprofloxacin-resistant bacteria. A prominent example is the E. coli sequence type 131 (ST131), a globally disseminated, multidrug-resistant clone often associated with ciprofloxacin resistance and the production of CTX-M-15 ESBLs. asm.orgnih.govnih.gov In Europe, the spread of ciprofloxacin-resistant E. coli causing urinary tract infections has been linked to two major clonal groups, O25:H4-ST131 and O15:K52:H1. asm.orgasm.org

PFGE analysis of Salmonella enteritidis in Shanghai suggested that clonal spread persisted locally for several years. mdpi.com In Canada, however, PFGE analysis of Streptococcus pneumoniae indicated that the spread of ciprofloxacin resistance was not primarily due to clonal dissemination, in contrast to penicillin resistance which was more clonal. asm.org Conversely, in England, the emergence of a fluoroquinolone-resistant S. pneumoniae clone (ST609) was demonstrated through MLST and PFGE. oup.com Similarly, a ciprofloxacin-resistant clone of Streptococcus pyogenes (emm type 6) was identified as spreading among pediatric patients in Spain. nih.gov

Horizontal Gene Transfer Events (e.g., plasmids, transposons)

Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes across different bacterial species and genera. nih.gov Mobile genetic elements (MGEs), including plasmids and transposons, are the primary vehicles for HGT. nih.gov In the context of ciprofloxacin resistance, HGT is particularly important for the spread of PMQR genes. mdpi.comnih.gov

Conjugative plasmids can carry multiple PMQR genes, often alongside other resistance determinants like ESBL genes, and transfer them efficiently between bacteria. mdpi.comnih.gov For example, a study on Salmonella enteritidis demonstrated the co-transfer of the PMQR gene oqxAB with the ESBL gene blaCTX-M-14/55 on a large IncHI2 plasmid. mdpi.com Research has also shown that the presence of ciprofloxacin can facilitate the transfer of resistance plasmids from commensal E. coli to pathogenic Shigella sonnei. biorxiv.org Transposons and integrons play a role in assembling arrays of resistance genes onto these plasmids, creating multidrug resistance regions. mdpi.comnih.gov The ability of these MGEs to cross phylogenetic barriers means that resistance genes originating in environmental or commensal bacteria can be transferred to human pathogens. nih.gov

Genomic and Metagenomic Approaches to Resistance Surveillance

Modern surveillance of antimicrobial resistance is increasingly reliant on genomic and metagenomic approaches. mdpi.com Whole-genome sequencing (WGS) of bacterial isolates provides the ultimate resolution for molecular typing and allows for the comprehensive identification of all known resistance genes (ARGs), including QRDR mutations and PMQR genes, as well as virulence factors and mobile genetic elements. nih.govcrcsaafe.com.au

Metagenomics, which involves sequencing all DNA directly from a sample (e.g., wastewater, gut microbiota), bypasses the need for culturing individual bacteria. frontiersin.orgnih.gov This is a significant advantage, as many bacteria are difficult or impossible to culture using standard methods. mdpi.com Metagenomic surveillance can provide a broader picture of the "resistome"—the collection of all ARGs in a community—and can be used to monitor the prevalence and diversity of resistance genes in various environments, such as hospitals, farms, and sewage treatment plants. nih.govcrcsaafe.com.au These approaches can help identify environmental reservoirs of resistance and track the transmission routes of ARGs and resistant pathogens between animals, humans, and the environment, embodying the One Health perspective. crcsaafe.com.aunih.gov

Phylogenetic Analysis of Resistant Isolates

Phylogenetic analysis, often based on WGS data, is a powerful tool for reconstructing the evolutionary history and transmission dynamics of resistant pathogens. oup.com By comparing the genetic relatedness of isolates, researchers can infer evolutionary relationships, trace the origins of outbreaks, and understand the large-scale dissemination pathways of resistant clones. asm.orgnih.gov

For example, phylogenetic analysis of ciprofloxacin-resistant Shigella sonnei revealed that a single resistant clone, likely originating in South Asia, has spread globally. plos.org A similar study in India showed the recent dominance of a ciprofloxacin-resistant S. sonnei lineage. asm.orgnih.gov Phylogenetic analysis of E. coli from humans, chickens, and the environment in Bangladesh demonstrated a close genetic relationship between strains from different sources, suggesting inter-source transmission of resistant bacteria. plos.org These evolutionary insights are invaluable for informing public health interventions and control strategies by identifying major sources and routes of transmission for ciprofloxacin-resistant bacteria. researchgate.net

Environmental Reservoirs and Transmission Pathways (Non-Clinical)

The environment is increasingly recognized as a significant reservoir for the development and dissemination of antibiotic resistance. Various non-clinical settings harbor ciprofloxacin-resistant bacteria and the genetic elements that confer resistance, facilitating their potential transmission.

Wastewater treatment plants (WWTPs) are critical nodes in the environmental transmission of ciprofloxacin resistance. researchgate.netmdpi.com They receive influent from domestic, hospital, and industrial sources, which can contain ciprofloxacin residues and resistant bacteria. researchgate.net A study in Iran revealed a high prevalence of ciprofloxacin-resistant E. coli in various wastewater sources, with clinical specimens showing the highest frequency (64.63%), followed by hospital wastewater (51.51%), and municipal wastewater (14.70%). nih.gov Despite treatment processes, WWTP effluents can still discharge ciprofloxacin-resistant bacteria and resistance genes into aquatic environments. researchgate.netmdpi.com For instance, one study found that while the prevalence of ciprofloxacin-resistant bacteria was reduced in treated sludge compared to raw sludge, they were not entirely eliminated. tandfonline.com

Aquatic ecosystems, including rivers and sediments, serve as major environmental reservoirs for ciprofloxacin resistance. nih.govnih.gov River sediments, in particular, can act as sinks for contaminants, including fluoroquinolones, leading to the selection and proliferation of resistant bacteria. researchgate.netscispace.com A study of the Musi River in India, which receives effluents from drug manufacturing, found high concentrations of fluoroquinolones in river sediments, positively correlating with the abundance of ciprofloxacin-resistant bacteria. scispace.com Research has demonstrated the presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnrS and qnrB, in ciprofloxacin-resistant isolates from river biofilms and sediments, highlighting the role of these environments in the horizontal gene transfer of resistance determinants. nih.gov The co-occurrence of heavy metals in these environments can also exert co-selection pressure for antibiotic resistance. scispace.com

Biofilms, which are communities of microorganisms attached to surfaces, are another crucial environmental reservoir for ciprofloxacin resistance. nih.govmdpi.com Bacteria within biofilms exhibit increased tolerance to antibiotics compared to their planktonic counterparts. mdpi.com Studies have shown that biofilms can facilitate the development of low-level resistance to ciprofloxacin. nih.gov For example, research on Pseudomonas aeruginosa demonstrated that while planktonic cultures evolved high-level resistance through mutations in target genes, biofilm populations tended to acquire mutations related to efflux pumps, resulting in lower-level resistance. nih.gov However, other research has shown that continuous exposure of E. coli biofilms to high concentrations of ciprofloxacin can lead to the rapid evolution of high-level resistance. frontiersin.org

The following tables present data on the prevalence of ciprofloxacin resistance in various environmental settings and the resistance genes detected.

Table 1: Prevalence of Ciprofloxacin-Resistant E. coli in Various Non-Clinical Sources in Iran

| Source | Number of Isolates | Percentage of Ciprofloxacin-Resistant Isolates (%) |

| Hospital Wastewater | 33 | 51.51 |

| Municipal Wastewater | 34 | 14.70 |

| Poultry Slaughterhouse Wastewater | 12 | 8.33 |

| Livestock Slaughterhouse Wastewater | 9 | 33.33 |

| Healthy Children (Fecal) | 176 | 10.22 |

| Data sourced from a study conducted in Iran. nih.gov |

Table 2: Ciprofloxacin Resistance Genes Detected in Environmental Isolates

| Gene | Organism(s) | Environmental Source |

| qnrS | Aeromonas spp., E. coli | River Biofilm and Sediment, Wastewater |

| qnrB | E. coli | River Biofilm and Sediment, Wastewater |

| aac(6')-Ib-cr | Aeromonas spp., E. coli | River Biofilm and Sediment, Wastewater |

| Data compiled from studies on wastewater and river ecosystems. nih.govnih.gov |

Mathematical Modeling of Resistance Dynamics

Mathematical models are valuable tools for understanding the complex dynamics of antibiotic resistance and for predicting the emergence and spread of resistant bacteria. nih.govfrontiersin.org Several modeling approaches have been applied to investigate the dynamics of ciprofloxacin resistance.

Pharmacodynamic models are frequently used to describe the relationship between drug concentrations and their effect on bacterial populations, including the selection of resistant strains. nih.govplos.org These models can incorporate data on both susceptible and resistant subpopulations to predict how different dosing regimens may influence the emergence of resistance. nih.gov For instance, a two-population pharmacodynamic model for Staphylococcus aureus demonstrated that it could effectively describe the enrichment of subpopulations with low-level ciprofloxacin resistance. nih.gov Another study using an in vitro kinetic model to examine Escherichia coli found that the time above the mutant prevention concentration (MPC) was a key factor in preventing the growth of resistant bacteria, and that an AUC/MPC ratio of ≥22 was predictive of preventing the development of resistant mutants. scispace.com

Models of horizontal gene transfer (HGT) are crucial for understanding the dissemination of resistance genes in the environment. frontiersin.org These models can help to estimate the frequency of transfer of resistance determinants, such as plasmids, between different bacterial species. frontiersin.org While specific models for the HGT of ciprofloxacin resistance genes are a developing area, general models of HGT dynamics provide a framework for understanding how plasmid-mediated quinolone resistance (PMQR) genes can spread in environmental reservoirs like wastewater and river sediments. frontiersin.org

Environmental transmission models aim to capture the movement of resistant bacteria and resistance genes between different compartments, such as humans, animals, and the environment. mdpi.com A modeling study that included an environmental compartment found that human resistance levels were sensitive to parameters such as the rate of loss of environmental resistance and the rate of environment-to-human transmission. mdpi.com Another modeling approach focuses on predicting the minimum selection concentration (MSC), which is the lowest antibiotic concentration at which resistant bacteria are selected for. nih.gov This is particularly relevant for environmental settings where sub-inhibitory concentrations of antibiotics like ciprofloxacin may be present. nih.gov

Kinetic models have also been developed to predict the impact of antibiotic exposure on the population dynamics of susceptible and resistant bacteria in specific environments, such as the gut. One such model, based on data from piglets treated with ciprofloxacin, was able to describe the kinetics of susceptible and resistant enterobacteria and predict the total amount of resistant bacteria excreted over time under different treatment durations and exposure levels. plos.orgsemanticscholar.org

The following table summarizes different types of mathematical models used to study ciprofloxacin resistance dynamics.

Table 3: Types of Mathematical Models for Ciprofloxacin Resistance Dynamics

| Model Type | Focus | Key Parameters | Application to Ciprofloxacin Resistance |

| Pharmacodynamic | Relationship between drug concentration and bacterial killing/growth | MIC, MPC, AUC/MIC, Time > MIC | Predicting the emergence of resistant S. aureus and E. coli during treatment. nih.govscispace.com |

| Horizontal Gene Transfer | Spread of resistance genes via mobile genetic elements | Transfer frequency, fitness cost of plasmids | Understanding the dissemination of PMQR genes in environmental settings. frontiersin.org |

| Environmental Transmission | Movement of resistant bacteria between compartments | Transmission rates, decay rates in the environment | Assessing the contribution of environmental reservoirs to human resistance levels. mdpi.com |

| Minimum Selection Concentration (MSC) | Lowest antibiotic concentration that selects for resistance | Fitness cost of resistance, bacterial growth rates | Predicting the risk of resistance development in environments with low-level ciprofloxacin contamination. nih.gov |

| Bacterial Kinetic | Population dynamics of susceptible and resistant strains | Growth rates, killing rates, drug concentrations | Modeling the impact of ciprofloxacin exposure on the excretion of resistant enterobacteria. plos.orgsemanticscholar.org |

Structure Activity Relationships Sar and Rational Drug Design

Essential Pharmacophores for DNA Gyrase/Topoisomerase IV Inhibition

The core structure of ciprofloxacin (B1669076), the quinolone nucleus, is essential for its antibacterial action. Specifically, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is the fundamental pharmacophore required for binding to its primary targets: DNA gyrase and topoisomerase IV. nih.govasm.org These enzymes are crucial for bacterial DNA replication, recombination, and repair. mdpi.comfrontiersin.orgresearchgate.net Ciprofloxacin's mechanism involves inhibiting the resealing of the DNA double-strand break mediated by these enzymes, leading to DNA damage and bacterial cell death. nih.govfrontiersin.org The interaction is believed to occur at the catalytic center of the enzymes, where the quinolone molecule stabilizes the enzyme-DNA cleavage complex. asm.orgmaynoothuniversity.ie

The basic pharmacophore of the fluoroquinolone class is centered on the quinoline (B57606) ring system. wikipedia.org Modifications to this core structure have led to the development of numerous fluoroquinolone drugs. wikipedia.org The carboxylic acid group at position 3 and the exocyclic oxygen at position 4 are considered the active DNA-gyrase binding sites. msdvetmanual.com

Role of the Piperazine (B1678402) Ring and Its Substitutions

The piperazine ring at the C-7 position of ciprofloxacin is a critical determinant of its antibacterial spectrum and potency. This heterocyclic ring enhances the drug's penetration into bacterial cells and improves its activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria. msdvetmanual.comoup.com The basicity of the piperazine nitrogen is also important for its interaction with the target enzymes. ucl.ac.be

Substitutions on the N-4 position of the piperazine ring have been extensively explored to modulate the pharmacological properties of ciprofloxacin. nih.govucl.ac.be For instance, alkylation at this position can enhance activity against Gram-positive organisms. nih.gov Introducing bulky functional groups at the C-7 position can significantly influence the drug's effectiveness, spectrum, and safety profile. mdpi.com Research has shown that acylating the N-4 position can lead to compounds with a weaker basic character, which, while still active, are generally less potent than the parent ciprofloxacin against Escherichia coli. ucl.ac.be Conversely, introducing substituents like N-acylarylhydrazone at the C-7 position has led to derivatives with significantly enhanced potency against certain strains of Staphylococcus aureus. researchgate.net

Influence of Substitutions at C-7 and C-8 Positions

C-7 Position: As mentioned, the substituent at this position is a major factor influencing antibacterial potency, spectrum, and safety. nih.gov The introduction of various five- or six-membered heterocyclic rings, such as the piperazine in ciprofloxacin, has proven effective. mdpi.com The nature of this substituent can also impact the drug's susceptibility to bacterial efflux pumps, which are a common mechanism of resistance. ucl.ac.be For example, introducing hydrophobic substituents at C-7 may reduce efflux in Gram-positive bacteria. ucl.ac.be

C-8 Position: Modifications at the C-8 position can affect the molecule's configuration and its affinity for the target site. ekb.eg The presence of a fluorine atom at C-8 is known to improve activity against anaerobic and Gram-positive bacteria. mdpi.com A methoxy (B1213986) group at this position has been shown to enhance lethal activity, even in the absence of protein synthesis. nih.gov However, some substitutions, like an ethyl group, can diminish activity against both Gram-positive and Gram-negative bacteria.

The strategic combination of substituents at C-7 and C-8 is critical for designing potent, broad-spectrum fluoroquinolones that can overcome resistance.

Impact of Fluorine at C-6 Position

A hallmark of the fluoroquinolone class, including ciprofloxacin, is the presence of a fluorine atom at the C-6 position. frontiersin.orgwikipedia.org This single substitution profoundly enhances antibacterial activity compared to non-fluorinated quinolones. mdpi.comnih.gov The fluorine atom increases the potency of the drug by 5- to 100-fold and improves its penetration into the bacterial cell. nih.gov It also significantly enhances the inhibition of DNA gyrase. mdpi.comasm.org The combination of the C-6 fluorine, the C-7 piperazine ring, and the N-1 cyclopropyl (B3062369) group increased the potency of ciprofloxacin to inhibit E. coli gyrase by nearly 200 times relative to the first-generation quinolone, nalidixic acid. mdpi.com While crucial for the high activity of many fluoroquinolones, it has been demonstrated that this fluorine atom is not an absolute requirement for antibacterial activity in all cases. wikipedia.org

Rational Design of Novel Fluoroquinolone Analogues

The extensive knowledge of SAR for fluoroquinolones has fueled the rational design of novel analogues with improved properties. The goal is often to enhance potency, broaden the antibacterial spectrum, overcome resistance mechanisms, and improve safety profiles. maynoothuniversity.ieresearchgate.netnih.gov

Researchers have synthesized numerous derivatives by modifying the ciprofloxacin scaffold. mdpi.com A common strategy involves introducing new functional groups at the C-7 piperazine ring. researchgate.netresearchgate.net For example, hybrid molecules combining ciprofloxacin with other pharmacophores, such as N-acylarylhydrazone or flavonoid moieties, have been created. researchgate.netnih.gov Some of these novel compounds have shown significantly increased potency against both drug-sensitive and drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov These studies often demonstrate that the new derivatives retain the ability to inhibit DNA gyrase and topoisomerase IV, and in some cases, also inhibit other bacterial processes like efflux pumps. nih.gov

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have become invaluable tools in the rational design of new ciprofloxacin analogues. japtronline.comtandfonline.comjchr.org These in silico methods allow researchers to predict how different molecules will bind to their target enzymes, DNA gyrase and topoisomerase IV. jchr.org

Molecular docking simulations can assess the binding affinity of designed compounds to the active site of the target proteins. japtronline.comjchr.org By analyzing the interactions, such as hydrogen bonds and van der Waals forces, scientists can identify which structural modifications are likely to lead to stronger binding and, consequently, higher biological activity. japtronline.comtandfonline.com For example, docking studies have been used to investigate derivatives of ciprofloxacin with 1,3,4-thiadiazole (B1197879) moieties, identifying compounds with potentially enhanced antibacterial efficacy. jchr.orgjchr.org These computational approaches help to prioritize which novel compounds should be synthesized and tested in the laboratory, saving time and resources. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govacs.org For ciprofloxacin and other fluoroquinolones, QSAR models have been developed to predict the antibacterial activity of new derivatives. nih.govresearchgate.net

These models use molecular descriptors—numerical values that describe various properties of a molecule—to build a mathematical equation that relates structure to activity. dergipark.org.tr For instance, a QSAR model was developed using a large dataset of compounds to identify potential new inhibitors of DNA gyrase based on the ciprofloxacin scaffold. nih.gov The model, which had an accuracy of 83%, was then used to screen a virtual library of compounds, leading to the identification of several potential inhibitors with better predicted binding scores than ciprofloxacin itself. nih.gov QSAR studies have also shown correlations between antibacterial activity and specific electronic and steric parameters of the substituents. tandfonline.com This approach is a powerful tool in the ligand-based design of new and more effective antibacterial agents. acs.org

Strategies to Overcome Existing Resistance Mechanismsnih.govbrieflands.combrieflands.comnih.gov

The escalating prevalence of bacterial resistance to ciprofloxacin has necessitated the development of innovative strategies to restore its clinical efficacy. Research efforts are largely concentrated on the rational design of new ciprofloxacin derivatives and adjuvants that can circumvent or subvert known resistance mechanisms, primarily target site mutations and active efflux. The key approaches include structural modifications of the ciprofloxacin scaffold, the synthesis of hybrid molecules with dual-action capabilities, and the co-administration of efflux pump inhibitors.

Structural Modifications of the Ciprofloxacin Scaffold

Strategic modifications to the core structure of ciprofloxacin have been explored to enhance its activity against resistant pathogens. These modifications often target the C-7 and N-1 positions of the quinolone ring, as these sites are crucial for interaction with bacterial DNA gyrase and topoisomerase IV, as well as for influencing the drug's susceptibility to efflux. mdpi.comnih.gov

Modifications at the C-7 position, which typically bears a piperazine ring, have been shown to significantly impact antibacterial potency and spectrum. nih.gov For instance, the introduction of bulky or aryl substituents at the N-4 position of the piperazine ring can alter the molecule's interaction with the target enzymes and in some cases, overcome the protective effects of resistance mutations in the GyrA subunit of DNA gyrase. researchgate.net Research has shown that adding a dinitrophenyl (DNP) group to the C-7 piperazinyl ring of ciprofloxacin can reduce the protective effect of certain GyrA resistance mutations in Escherichia coli. researchgate.net Similarly, the synthesis of C-7/C-7-linked dimeric ciprofloxacin derivatives has demonstrated specific and potent activity against Staphylococcus aureus, with some derivatives showing MIC values significantly lower than the parent compound. nih.gov One monomeric oxoethyloctanoate ciprofloxacin derivative exhibited a remarkable MIC of less than 1 nM against S. aureus. nih.gov

The N-1 position, occupied by a cyclopropyl group in ciprofloxacin, is also a critical determinant of antibacterial activity. researchgate.net While the cyclopropyl group is generally considered optimal for potency against Gram-negative bacteria, modifications at this position have been investigated to enhance activity against resistant strains. brieflands.comresearchgate.net However, the addition of large hydrophobic benzofused substituents at the N-1 position has been found to decrease activity against Gram-negative bacteria due to impaired outer membrane penetration and reduced inhibition of DNA gyrase. chemrxiv.orgacs.org

Interactive Data Table: Activity of C-7 Modified Ciprofloxacin Analogs

| Compound/Analog | Modification at C-7 | Test Organism | MIC (µg/mL) | Fold Change vs. Ciprofloxacin | Reference |

|---|---|---|---|---|---|

| Ciprofloxacin | Piperazine | S. pneumoniae 7785 | 1 | - | nih.gov |

| NSFQ-105 | 4-(4-aminophenylsulfonyl)-1-piperazinyl | S. pneumoniae 7785 | 0.06 - 0.125 | 8-16x more active | nih.gov |

| Ciprofloxacin | Piperazine | S. aureus ATCC 6538P | 2.2 (µM) | - | mdpi.com |